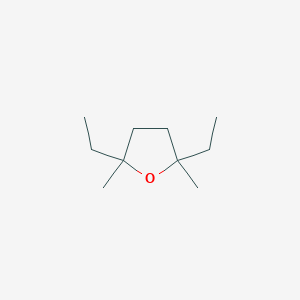

2,5-Diethyl-2,5-dimethyloxolane

Description

Propriétés

Numéro CAS |

6285-11-6 |

|---|---|

Formule moléculaire |

C10H20O |

Poids moléculaire |

156.26 g/mol |

Nom IUPAC |

2,5-diethyl-2,5-dimethyloxolane |

InChI |

InChI=1S/C10H20O/c1-5-9(3)7-8-10(4,6-2)11-9/h5-8H2,1-4H3 |

Clé InChI |

PQPOMEZLVLVHBV-UHFFFAOYSA-N |

SMILES canonique |

CCC1(CCC(O1)(C)CC)C |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Approach

The synthesis of this compound (abbreviated as DEDMO) is achieved through a cyclization reaction involving renewable bio-based precursors. The process is designed to be sustainable with high atom economy (approximately 97%) and reaction mass efficiency (around 94%), yielding the product quantitatively.

Starting Materials and Reaction Conditions

- The synthesis typically starts from diols or related hydroxy compounds bearing ethyl and methyl substituents at appropriate positions to enable intramolecular ether formation.

- The reaction conditions are optimized to favor cyclization without peroxide formation, often involving acid catalysis or dehydrating agents under controlled temperature.

- The process is conducted under conditions conducive to high selectivity for the 2,5-substituted oxolane ring.

Detailed Experimental Procedure (Inferred from Related Oxolane Syntheses)

While explicit step-by-step experimental details for DEDMO are limited in the literature, a typical preparation involves:

- Step 1: Preparation of a suitable diol intermediate with ethyl and methyl groups at positions corresponding to the 2 and 5 carbons of the oxolane ring.

- Step 2: Cyclodehydration or intramolecular etherification under acidic conditions, often using acid catalysts such as p-toluenesulfonic acid or Lewis acids.

- Step 3: Purification of the cyclic ether by distillation or chromatography to obtain DEDMO as a mixture of cis and trans isomers.

Isomeric Composition

Nuclear Magnetic Resonance (NMR) analysis reveals that the product exists as a roughly 1:1 mixture of cis and trans isomers, although quantum mechanical calculations predict the cis isomer as more plausible with a 99.98% probability by DP4+ probability modeling. This suggests that the synthetic method produces both stereoisomers in comparable amounts.

Analytical Data and Research Outcomes

NMR Spectroscopy

Yield and Efficiency

| Parameter | Value |

|---|---|

| Atom Economy | 97% |

| Reaction Mass Efficiency | 94% |

| Product Yield | Quantitative |

These values indicate an environmentally friendly and efficient synthesis.

Solvent Properties

- Kamlet–Abboud–Taft (KAT) parameters and Hansen Solubility Parameters (HSPs) have been determined to characterize the solvent properties of DEDMO.

- DEDMO exhibits nonpolar characteristics with high hydrogen-bond-accepting ability, making it suitable for various organic reactions including enzymatic esterifications and Pd-catalyzed cross-couplings.

Summary Table of Preparation and Properties

| Aspect | Details |

|---|---|

| Starting Materials | Bio-based diols with ethyl and methyl substituents |

| Reaction Type | Intramolecular cyclization (cyclodehydration) |

| Catalysts | Acid catalysts (e.g., p-toluenesulfonic acid or Lewis acids) |

| Isomeric Outcome | ~1:1 cis/trans mixture |

| Yield | Quantitative |

| Atom Economy | 97% |

| Reaction Mass Efficiency | 94% |

| Solvent Properties | Nonpolar, nonperoxide forming, high hydrogen-bond-accepting ability |

| Applications | Enzymatic esterification, Biginelli reactions, Pd-catalyzed cross-couplings (Suzuki, Sonogashira) |

Analyse Des Réactions Chimiques

Enzymatic Esterification

DEDMO has been tested as a solvent for lipase-catalyzed esterification of lauric acid with ethanol, achieving 89% conversion under optimized conditions (60°C, 24 hours). This outperformed traditional solvents like toluene (78%) and n-hexane (72%) due to its balanced polarity (KAT π* = 0.32) and enhanced substrate solubility .

| Solvent | Conversion (%) |

|---|---|

| DEDMO | 89 |

| Toluene | 78 |

| n-Hexane | 72 |

Biginelli Reaction

In the synthesis of dihydropyrimidinones via the Biginelli reaction (urea, ethyl acetoacetate, and benzaldehyde), DEDMO yielded 72% product compared to 68% in toluene and 65% in 2,2,5,5-tetramethyloxolane (TMO). Its nonpolar nature facilitated efficient cyclocondensation without side reactions .

Annulation Reactions

DEDMO demonstrated utility in Knoevenagel–Michael annulation reactions. For example, the reaction of ethyl cyanoacetate with 4-nitrobenzaldehyde in DEDMO produced a bicyclic product in 85% yield (vs. 78% in TMO). Steric hindrance from ethyl/methyl groups improved selectivity by suppressing undesired polymerization .

Palladium-Catalyzed Cross-Couplings

DEDMO served as a solvent in Suzuki–Miyaura and Sonogashira couplings:

Applications De Recherche Scientifique

2,5-Diethyl-2,5-dimethyloxolane (DEDMO) is a nonpolar ether compound with a unique molecular structure, including two ethyl and two methyl groups attached to a five-membered oxolane ring. It is characterized by its stability and inability to form peroxides, making it a safer alternative to traditional volatile organic solvents in various chemical applications. Its properties make it an attractive option for researchers seeking safer alternatives to traditional solvents.

Sustainable Chemistry

Extraction of Natural Products

- β-Diketone Extraction DEDMO can be utilized as an alternative to toxic petroleum-based hydrocarbon solvents for the extraction of hentriacontane-14,16-dione from waste wheat straw waxes . It has been reported to be the first application of DEDMO as a solvent for the extraction of natural products . The methodology has advantages over previously reported systems in terms of high extraction yields, excellent selectivity towards the β-diketones, and low amounts of waste generated . DEDMO provided the highest recovery yield for all the sustainable solvents investigated, recovering 23.7% of the wax (which is a 68.8% yield of the β-diketone) .

- Hydrophobic Coatings The extracted lipophilic hentriacontane-14,16-dione can be utilized in combination with DEDMO to facilitate the creation of highly hydrophobic coatings .

- Nano-structured Tubule Formation The use of DEDMO was found to aid in the self-assembly of nano-structured tubule formation of both the unrefined wax and isolated β-diketone . DEDMO could be a better solvent for growing the tubule structures of both unrefined wax and the isolated β-diketone .

Alternative Solvent

- Nonpolar Solvent DEDMO is a promising alternative to traditional toxic nonpolar solvents such as toluene and hexane .

- Organic Synthesis DEDMO can be synthesized from renewable sources with quantitative yields, high atom economy (97%), and reaction mass efficiency (94%) . Application testing of DEDMO revealed that its behavior was similar in solvent properties to hydrocarbon solvents . The performance of DEDMO as a solvent has been demonstrated in an enzymatic esterification, as well as heterocyclic synthesis by means of a Biginelli reaction, and annulation reactions .

Palladium-Catalyzed Cross-Coupling Reactions

- DEDMO has been used as an effective, more sustainable, and potentially bio-based alternative solvent for Suzuki-Miyaura and Sonogashira reactions . Suzuki-Miyaura reactions demonstrated good yields for a range of substrates, 71-89% in TMO and 63-92% in DEDMO .

Data Table: Solvent Properties Comparison

| Property | DEDMO | TMO | Toluene | n-Hexane |

|---|---|---|---|---|

| Polarity | Low | Low | Low | Low |

| Peroxide Formation | None | None | Yes | Yes |

| π* (Polarity/Polarizability) | 0.31 | 0.35 | - | - |

Mécanisme D'action

The mechanism by which 2,5-Diethyl-2,5-dimethyloxolane exerts its effects is primarily related to its solvent properties. The substitution of hydrogen atoms with alkyl groups inhibits the formation of explosive peroxides, enhancing its stability. The compound’s nonpolar character allows it to dissolve nonpolar substances effectively, making it a versatile solvent in various applications .

Comparaison Avec Des Composés Similaires

2,2,5,5-Tetramethyloxolane (TMO)

- Structure : Similar cyclic ether framework but lacks ethyl groups (methyl substituents only).

- Performance: While TMO is also nonpolar and sustainable, DEDMO outperforms it in β-diketone extraction efficiency (23.7% vs. lower yields for TMO). DEDMO’s ethyl groups enhance lipophilicity, improving interactions with hydrophobic wax components .

- Applications: Both solvents enable hydrophobic coating formation, but only DEDMO promotes nano-tubule self-assembly .

2,2,5,5-Tetramethyltetrahydrofuran (TMTHF)

γ-Valerolactone (GVL)

- Structure : A polar, cyclic ester (lactone) with distinct chemical properties.

- Performance: GVL is a polar aprotic solvent effective in cross-coupling reactions but faces legal restrictions due to toxicity concerns. DEDMO avoids these issues while excelling in nonpolar applications .

- Applications: GVL is unsuitable for hydrophobic extractions, whereas DEDMO bridges polar and nonpolar solvent niches .

trans-2,5-Dimethyloxolane

- Structure : A simpler oxolane derivative with two methyl groups in trans configuration.

- Performance : Lacks ethyl groups, reducing lipophilicity and extraction efficiency compared to DEDMO. Primarily used in synthetic chemistry rather than large-scale extraction .

Key Data Tables

Table 1: Solvent Properties and Performance Metrics

Table 2: Green Metrics Comparison

| Metric | DEDMO | TMO | Petroleum Ether |

|---|---|---|---|

| Process Mass Intensity (PMI) | 8.2 | 10.5 | 35.0 |

| E-Factor | 0.3 | 0.5 | 2.5 |

| Water Intensity (WI) | 0.1 | 0.2 | 1.8 |

Research Findings and Mechanistic Insights

- Extraction Efficiency : DEDMO’s ethyl groups enhance van der Waals interactions with β-diketones, enabling higher recovery yields than TMO or TMTHF .

- Self-Assembly: DEDMO’s molecular geometry facilitates the formation of nano-tubules by aligning β-diketone molecules into ordered structures, a property absent in simpler oxolanes .

- Safety : Unlike ethers prone to peroxide formation (e.g., diethyl ether), DEDMO’s structure prevents this hazard, aligning with industrial safety standards .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2,5-diethyl-2,5-dimethyloxolane in laboratory settings?

- Methodological Answer : Synthesis typically involves acid-catalyzed cyclization of diols or transetherification reactions. For reproducibility, document reaction conditions (temperature, catalyst type, molar ratios) and characterize intermediates using , , and gas chromatography–mass spectrometry (GC-MS). Ensure purity via fractional distillation and validate using melting/boiling point analysis. Experimental protocols should align with journal guidelines for detailed methodology and supplementary data .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare and chemical shifts with computational predictions (e.g., DFT calculations).

- IR Spectroscopy : Identify characteristic ether C-O-C stretching vibrations (~1100 cm).

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.

Cross-validate with literature data for analogous oxolanes to resolve ambiguities .

Q. What analytical techniques are suitable for assessing the purity of this compound?

- Methodological Answer : Use GC-MS for volatile compound analysis, ensuring column compatibility with ethers. Quantify impurities via high-performance liquid chromatography (HPLC) with a polar stationary phase. For trace water content, employ Karl Fischer titration. Report purity percentages and uncertainties in supplementary materials to comply with reproducibility standards .

Advanced Research Questions

Q. How does the solvent polarity of this compound influence its efficacy in facilitating cross-coupling reactions?

- Methodological Answer : Design experiments comparing reaction yields/kinetics in this compound versus traditional solvents (e.g., THF, DMF). Measure solvent polarity using Reichardt’s dye or Kamlet-Taft parameters. Correlate polarity with stabilization of ionic intermediates via UV-Vis spectroscopy. Address contradictions in solvent performance by analyzing solvent-solute interactions using molecular dynamics simulations .

Q. What mechanistic insights explain the non-peroxide-forming stability of this compound under oxidative conditions?

- Methodological Answer : Conduct accelerated stability tests under controlled exposure. Use electron paramagnetic resonance (EPR) to detect radical intermediates. Compare with peroxide-forming solvents (e.g., diethyl ether) to identify structural determinants (e.g., steric hindrance from ethyl/methyl groups). Validate findings with computational studies (e.g., bond dissociation energy calculations) .

Q. How can computational modeling optimize the use of this compound in green chemistry applications?

- Methodological Answer : Apply density functional theory (DFT) to predict solvation effects on reaction transition states. Use COSMO-RS models to simulate solvent-environment interactions. Validate predictions experimentally via kinetic profiling and solvent-swapping assays. Address discrepancies between model and experimental data by refining force field parameters .

Data Analysis and Reporting Guidelines

Q. How should researchers resolve contradictions in reported solvent properties (e.g., polarity, boiling point) for this compound?

- Methodological Answer : Perform meta-analysis of literature data, identifying measurement techniques and conditions (e.g., temperature, instrumentation). Replicate key experiments under standardized protocols. Use statistical tools (e.g., ANOVA) to assess variability. Report unresolved discrepancies as limitations in discussions, emphasizing the need for consensus methodologies .

Q. What statistical approaches are recommended for analyzing solvent efficiency in large-scale reaction datasets?

- Methodological Answer : Apply multivariate regression to isolate solvent effects from confounding variables (e.g., catalyst loading, temperature). Use principal component analysis (PCA) to reduce dimensionality in datasets. Validate models via cross-validation and bootstrap resampling. Provide raw data and code in supplementary materials for transparency .

Compliance and Best Practices

- Data Presentation : Include processed data in main text (e.g., kinetic plots), with raw datasets in supplementary materials .

- Ethical Reporting : Disclose funding sources, conflicts of interest, and data availability per journal guidelines .

- Terminology : Use IUPAC nomenclature consistently; avoid non-standard abbreviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.